4-氨基-N-甲氧基-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

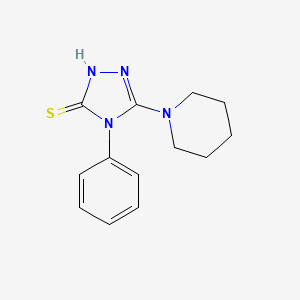

The compound 4-amino-N-methoxy-N-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry and as intermediates in chemical synthesis. The presence of amino, methoxy, and methyl groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to 4-amino-N-methoxy-N-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed reactions, which allow for the efficient recognition of different types of amino groups in complex molecules .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques. For instance, the structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was determined, revealing a V-shaped conformation with the benzene rings at a dihedral angle of 86.56°. The methoxy and acetyl groups were found to be coplanar with their respective benzene rings, and intramolecular hydrogen bonding contributes to the stability of the molecule .

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions. For example, 4-Cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, making them useful as amine protecting/activating groups. These sulfonamides can also be further elaborated by alkylation and arylation, and they can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the crystalline nature of some sulfonamides allows for the growth of high-quality single crystals, which can be characterized by X-ray crystallography. Theoretical and experimental investigations, including density functional theory (DFT) calculations, can provide insights into vibrational frequencies, NMR chemical shifts, absorption wavelengths, and other properties such as molecular electrostatic potential and frontier molecular orbitals .

科学研究应用

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

- Application Summary: These compounds were synthesized via a Schiff bases reduction route. They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

- Methods of Application: The compounds were synthesized via a Schiff bases reduction route .

- Results or Outcomes: The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

2-Methoxy-N-[4-(dimethyl amino) benzylidene] aniline (2MDA) single crystal

- Application Summary: This Schiff base crystal was synthesized via a condensation reaction. It has potential applications in different optical and opto-electronic applications .

- Methods of Application: The crystal was synthesized via a condensation reaction. After 7 days of slow evaporation process, optically good quality single crystals were obtained .

- Results or Outcomes: The crystal has a transparency window (480–1100 nm) and shows red light (625 nm) emission. The SHG efficacy of the grown Schiff base crystal is slightly higher than the reference KDP crystal and also the χ3 value of 2MDA crystal is comparatively higher .

属性

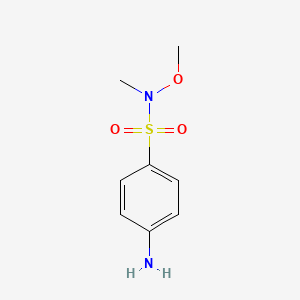

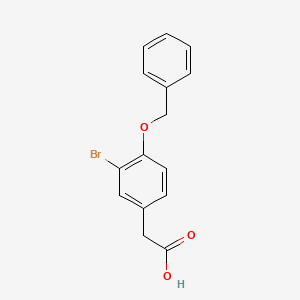

IUPAC Name |

4-amino-N-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAEAXZVWSUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407137 |

Source

|

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methoxy-N-methylbenzenesulfonamide | |

CAS RN |

33529-48-5 |

Source

|

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)